molecular formula C15H24ClNO2S B1678934 Osu 6162 hydrochloride CAS No. 156907-84-5

Osu 6162 hydrochloride

Cat. No. B1678934
M. Wt: 317.9 g/mol
InChI Key: LEMGVHZVBREXAD-PFEQFJNWSA-N
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Description

OSU6162, also known as PNU-96391, is a dopamine stabilizer . It can stimulate or inhibit dopaminergic signaling depending on the dopaminergic tone . Dopaminergic stabilizers have been proposed to act as partial dopamine receptor agonists or as antagonists with both dopamine and behavioral stabilizing activity .


Synthesis Analysis

The synthesis of OSU 6162 involves a palladium-catalyzed aryl cross-coupling reaction between bromosulfone and pyridyl borane . The reaction was initially conducted in tetrahydrofuran/aqueous hydroxide, delivering the free base or hydrochloride salt in reproducible 80% yield . By changing the solvent to toluene and the base to carbonate, significant decreases in catalyst requirement were realized, and the methane sulfonate salt of the coupled product could be obtained in reproducible 92−94% yield on 200-kg input .


Molecular Structure Analysis

The molecular formula of OSU 6162 hydrochloride is C15H24ClNO2S . Its average mass is 317.875 Da and its monoisotopic mass is 317.121613 Da .


Chemical Reactions Analysis

The key construction in the synthesis of OSU 6162 is a palladium-catalyzed aryl cross-coupling reaction between bromosulfone and pyridyl borane . The success of this Suzuki reaction was critically dependent on a bulk source of the pyridyl borane coupling partner .


Physical And Chemical Properties Analysis

The molecular formula of OSU 6162 hydrochloride is C15H24ClNO2S . Its average mass is 317.875 Da and its monoisotopic mass is 317.121613 Da .

Scientific Research Applications

Synthesis and Labeling

  • Improved Synthesis Techniques: Osu 6162 Hydrochloride, recognized as (−)OSU-6162, is a compound with dopamine autoreceptor antagonist properties and potential atypical antipsychotic effects. Notable advancements have been made in the synthesis of stable isotope-labeled and carbon-14 labeled (−)-OSU-6162, which is significant for research and development in pharmaceuticals. The development of these labeled compounds facilitates various studies, including metabolic and distribution analyses, which are crucial for understanding the drug's behavior in biological systems (Chaudhary & McGrath, 2000).

Pharmacological Research

  • Dopamine Stabilization Properties: Osu 6162 Hydrochloride has been recognized for its dopamine stabilization properties. It's part of a new class of drugs termed "DA stabilizers" and has shown potential in addressing dysregulation of limbic dopamine neurotransmission. This dysregulation is a characteristic of several mental disorders, and drugs like OSU-6162, which restore DA homeostasis, are likely to be effective for emotional disturbances associated with these disorders. Research has explored its effects on brain stimulation rewards and its potential in treating abnormal positive emotional states, promising an alternative treatment with fewer motor side effects (Benaliouad et al., 2009).

Neurotoxicity Research

  • Sigma1R Affinity and Cocaine Self-Administration: Osu 6162 Hydrochloride has shown an affinity for the Sigma1R, making it a compound of interest in studies related to cocaine actions. It's been found that in low doses, OSU-6162 can modulate the effects of cocaine self-administration, specifically in the density of D2R-Sigma1R and A2AR-D2R heteroreceptor complexes in the nucleus accumbens shell. These findings are crucial for understanding the drug's potential in managing cocaine addiction and its effects on the brain's reward system (Borroto-Escuela et al., 2019).

Large-Scale Synthesis for Clinical Research

  • Suzuki Coupling Implementation: The large-scale synthesis of OSU-6162, essential for clinical trials and further pharmacological studies, has been achieved through the implementation of a Suzuki coupling. This synthesis approach is vital for producing substantial quantities of the drug, ensuring its availability for extensive testing and research (Lipton et al., 2003).

Safety And Hazards

OSU 6162 hydrochloride has been found to induce stabilizing effects on psychomotor function in behavioral tests without inducing hypolocomotion or catalepsy .

Future Directions

OSU 6162 has been found to have anxiolytic-like properties and reduces voluntary alcohol intake in a genetic rat model of depression . In addition to the compound’s previously identified ability to suppress alcohol-mediated behaviors, OSU 6162 may also possess anxiolytic properties, warranting further clinical evaluation in both AUD and anxiety disorder settings .

properties

IUPAC Name

(3S)-3-(3-methylsulfonylphenyl)-1-propylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S.ClH/c1-3-9-16-10-5-7-14(12-16)13-6-4-8-15(11-13)19(2,17)18;/h4,6,8,11,14H,3,5,7,9-10,12H2,1-2H3;1H/t14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMGVHZVBREXAD-PFEQFJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC(C1)C2=CC(=CC=C2)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCC[C@H](C1)C2=CC(=CC=C2)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431531
Record name OSU 6162 HYDROCHLORIDE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Osu 6162 hydrochloride

CAS RN

156907-84-5
Record name Piperidine, 3-[3-(methylsulfonyl)phenyl]-1-propyl-, hydrochloride (1:1), (3S)-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name OSU-6162 hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OSU 6162 HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 156907-84-5
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Record name OSU-6162 HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DO Borroto-Escuela, W Romero-Fernandez… - Neurotoxicity …, 2020 - Springer
Cocaine was previously shown to act at the Sigma1R which is a target for counteracting cocaine actions. It therefore becomes of interest to test if the monoamine stabilizer (–) OSU-6162 …
Number of citations: 13 link.springer.com
DO Borroto-Escuela, A Lopez-Salas… - Frontiers in Molecular …, 2023 - frontiersin.org
Frontiers | Combined treatment with Sigma1R and A2AR agonists fails to inhibit cocaine self-administration despite causing strong antagonistic accumbal A2AR-D2R complex …
Number of citations: 2 www.frontiersin.org
W Romero-Fernandez, M Filip… - New Insights Into the …, 2023 - books.google.com
GPCR homoreceptor and heteroreceptor complexes in the central nervous system (CNS) are integrated through allosteric receptor-receptor interactions. These interactions modulate …
Number of citations: 0 books.google.com
RA Fores Pons - 2022 - riuma.uma.es
There exists substantial evidence for the existence of G protein-coupled receptor (GPCR) homo and heteroreceptor complexes with allosteric receptor-receptor interactions in the …
Number of citations: 2 riuma.uma.es

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